The compound 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule notable for its unique spirocyclic structure and potential biological applications. It belongs to the class of isoquinoline derivatives, which are recognized for their diverse pharmacological properties. The compound's molecular formula is , with a molecular weight of 382.5 g/mol.
2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is classified as an isoquinoline derivative. This classification is significant due to the biological activities associated with isoquinoline compounds, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide typically involves multi-step organic reactions. The methods may include:
Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process to achieve high purity and yield of the desired compound.
The molecular structure of 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide features a spirocyclic arrangement that contributes to its unique chemical properties:
The compound's structural data can be represented using various notations such as SMILES and InChI codes:
CC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)O
InChI=1S/C22H26N2O4/c1-13(2)12-19(25)20(21(26)27)18-10-8-7-9(17(18)14(12)15(22)23)16(24)11-6-5-4-3/h7-10,12H,3-6,11,13H2,1-2H3,(H,25,26)(H,23,24)
The reactivity of 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is influenced by its functional groups:
These reactions provide pathways for further modifications that could enhance the biological activity or alter the pharmacokinetic properties of the compound.
The mechanism of action for 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors:
Further research is needed to elucidate these mechanisms in detail.
The physical properties of 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide include:
Chemical properties relevant to this compound include:
The potential applications of 2'-(2-furylmethyl)-{N}-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide span several scientific fields:
CAS No.: 131123-56-3
CAS No.: 13463-39-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5